(Z)-2-cyano-N-ethyl-3-(4-hydroxyphenyl)prop-2-enamide
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Overview
Description
(Z)-2-cyano-N-ethyl-3-(4-hydroxyphenyl)prop-2-enamide is an organic compound that belongs to the class of hydroxycinnamic acid derivatives This compound is characterized by the presence of a cyano group, an ethyl group, and a hydroxyphenyl group attached to a prop-2-enamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-cyano-N-ethyl-3-(4-hydroxyphenyl)prop-2-enamide typically involves the reaction of 4-hydroxyacetophenone with ethyl cyanoacetate in the presence of a base, such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and dehydration steps to yield the desired product. The reaction conditions often include refluxing the reaction mixture in ethanol or another suitable solvent for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
(Z)-2-cyano-N-ethyl-3-(4-hydroxyphenyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The cyano group can be reduced to an amine group under suitable conditions.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or pyridine.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Ether or ester derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of (Z)-2-cyano-N-ethyl-3-(4-hydroxyphenyl)prop-2-enamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to the target molecules .
Comparison with Similar Compounds
Similar Compounds
- **(Z)-3-(4-hydroxyphenyl)-N-[4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]butyl]prop-2-enamide
- **N-(4-Aminobutyl)-3-(4-hydroxyphenyl)prop-2-enamide
Uniqueness
(Z)-2-cyano-N-ethyl-3-(4-hydroxyphenyl)prop-2-enamide is unique due to the presence of the cyano group, which imparts distinct chemical reactivity and biological activity compared to other hydroxycinnamic acid derivatives. Its structural features allow for diverse chemical modifications, making it a versatile compound for various applications .
Properties
IUPAC Name |
(Z)-2-cyano-N-ethyl-3-(4-hydroxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-2-14-12(16)10(8-13)7-9-3-5-11(15)6-4-9/h3-7,15H,2H2,1H3,(H,14,16)/b10-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJBRCPHBVNDMKK-YFHOEESVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=CC1=CC=C(C=C1)O)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)/C(=C\C1=CC=C(C=C1)O)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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